molecular formula C27H46O4 B12373021 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

Cat. No.: B12373021
M. Wt: 437.7 g/mol
InChI Key: ITZYGDKGRKKBSN-WNOXKDKUSA-N
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Description

Compound 3, also known as triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Triazoles are a class of compounds that have gained significant attention due to their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Chemical Reactions Analysis

Types of Reactions

Triazoles undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triazoles typically yields triazolium salts, while reduction can produce dihydrotriazoles .

Scientific Research Applications

Triazoles have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triazoles varies depending on their specific application. In antifungal drugs, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .

Comparison with Similar Compounds

Triazoles can be compared with other nitrogen-containing heterocycles, such as:

    Imidazoles: Both triazoles and imidazoles have antifungal properties, but triazoles generally exhibit broader-spectrum activity.

    Pyrroles: Pyrroles are another class of five-membered heterocycles, but they contain only one nitrogen atom. Triazoles are more versatile in terms of chemical reactivity and applications.

    Tetrazoles: Tetrazoles contain four nitrogen atoms and are used in pharmaceuticals and materials science.

Triazoles are unique due to their high chemical stability, strong dipole moment, and ability to form hydrogen bonds, making them valuable in various scientific and industrial applications .

Properties

Molecular Formula

C27H46O4

Molecular Weight

437.7 g/mol

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3

InChI Key

ITZYGDKGRKKBSN-WNOXKDKUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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